![molecular formula C16H12Hg2O4 B13782870 (Maleoyldioxy)bis[phenylmercury] CAS No. 2701-61-3](/img/structure/B13782870.png)
(Maleoyldioxy)bis[phenylmercury]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Maleoyldioxy)bis[phenylmercury] is a chemical compound with the molecular formula C16H12Hg2O4 It is known for its unique structure, which includes two phenylmercury groups connected by a maleoyldioxy bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Maleoyldioxy)bis[phenylmercury] typically involves the reaction of maleic anhydride with phenylmercury acetate. The reaction is carried out in an organic solvent such as dichloromethane under controlled temperature conditions. The product is then purified through recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of (Maleoyldioxy)bis[phenylmercury] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
(Maleoyldioxy)bis[phenylmercury] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can lead to the formation of simpler mercury compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury or mercury salts.
Aplicaciones Científicas De Investigación
(Maleoyldioxy)bis[phenylmercury] has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical research.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialized materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of (Maleoyldioxy)bis[phenylmercury] involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to inhibition of enzyme activity and cellular toxicity. This mechanism is particularly relevant in its antimicrobial effects, where it can inhibit the growth of bacteria by interfering with essential cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmercury Acetate: A related compound with similar mercury-containing groups but different bridging structures.
Phenylmercury Nitrate: Another mercury compound with distinct chemical properties and applications.
Uniqueness
(Maleoyldioxy)bis[phenylmercury] is unique due to its maleoyldioxy bridge, which imparts specific chemical reactivity and stability. This structural feature distinguishes it from other phenylmercury compounds and contributes to its diverse range of applications.
Propiedades
Número CAS |
2701-61-3 |
|---|---|
Fórmula molecular |
C16H12Hg2O4 |
Peso molecular |
669.45 g/mol |
Nombre IUPAC |
[(Z)-4-oxo-4-(phenylmercuriooxy)but-2-enoyl]oxy-phenylmercury |
InChI |
InChI=1S/2C6H5.C4H4O4.2Hg/c2*1-2-4-6-5-3-1;5-3(6)1-2-4(7)8;;/h2*1-5H;1-2H,(H,5,6)(H,7,8);;/q;;;2*+1/p-2/b;;2-1-;; |
Clave InChI |
QECSDABEOGXZNH-RFUWXRFNSA-L |
SMILES isomérico |
C1=CC=C(C=C1)[Hg]OC(=O)/C=C\C(=O)O[Hg]C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)[Hg]OC(=O)C=CC(=O)O[Hg]C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(carboxymethyl)amino]-, dipotassium salt](/img/structure/B13782801.png)
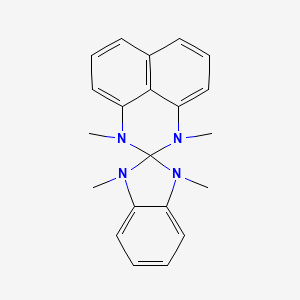
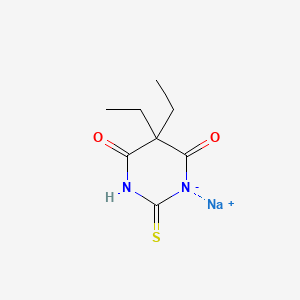
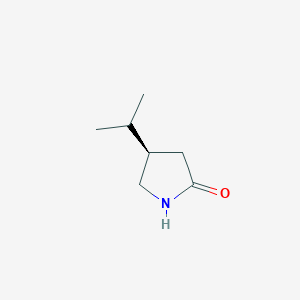
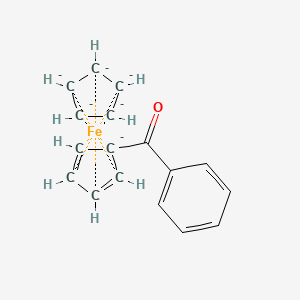


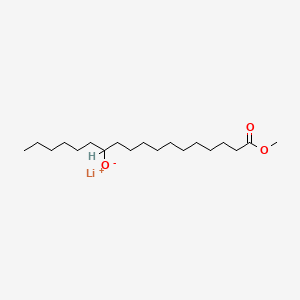
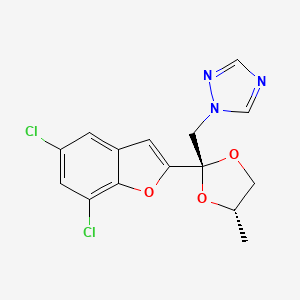

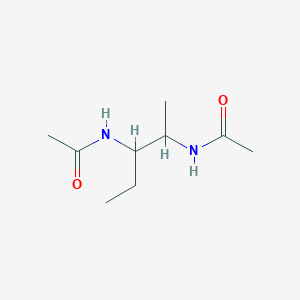

![Octadecanamide, N,N'-[[(2-cyanoethyl)imino]di-2,1-ethanediyl]bis-](/img/structure/B13782897.png)

